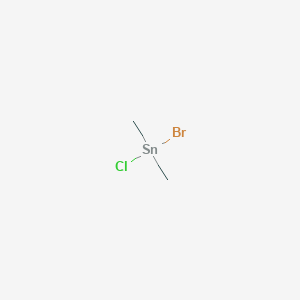
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a phenyl group, and a tetrahydronaphthalenyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide can be achieved through a multi-step process involving the following key steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 1,2,3,4-tetrahydronaphthalene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Amidation: The resulting acylated product is then reacted with aniline (phenylamine) to form the corresponding amide.
Chlorination: The final step involves the chlorination of the amide using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of phenolic compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. The phenyl and tetrahydronaphthalenyl groups contribute to the overall hydrophobic interactions and stability of the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 1-Chloro-3-phenylpropane
- 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]
Uniqueness
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
52802-42-3 |
|---|---|
Molekularformel |
C19H20ClNO |
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
3-chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C19H20ClNO/c20-13-12-19(22)21(17-8-2-1-3-9-17)18-11-10-15-6-4-5-7-16(15)14-18/h1-9,18H,10-14H2 |
InChI-Schlüssel |
DXBBFJPXDNYADD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2CC1N(C3=CC=CC=C3)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)
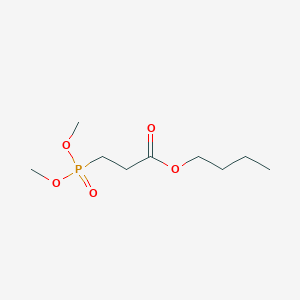


![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)

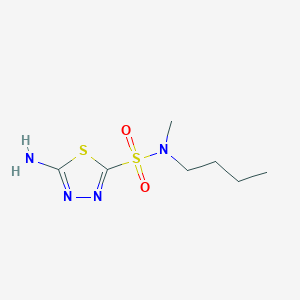
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
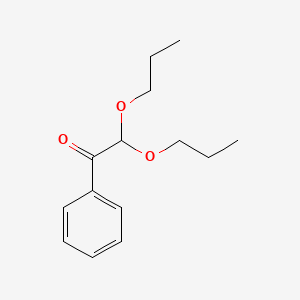
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
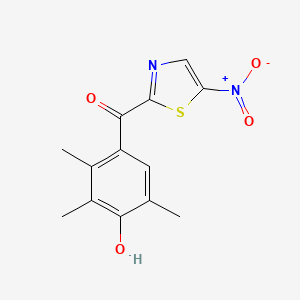
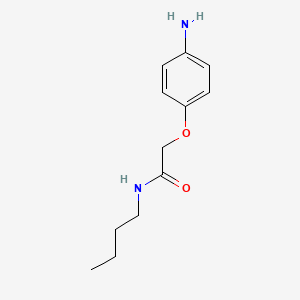
-lambda~5~-phosphane](/img/structure/B14647497.png)
